molecular formula CH4N4O B12328313 5H-Tetrazol-5-one, 1,2-dihydro-

5H-Tetrazol-5-one, 1,2-dihydro-

Cat. No.: B12328313
M. Wt: 88.07 g/mol
InChI Key: SPJNWQZENDGSAH-UHFFFAOYSA-N
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Description

5H-Tetrazol-5-one, 1,2-dihydro- is a heterocyclic compound characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is notable for its high nitrogen content and stability, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Tetrazol-5-one, 1,2-dihydro- typically involves the reaction of nitriles with azides under acidic conditionsVarious methods, including microwave-assisted synthesis and the use of heterogeneous catalysts, have been developed to enhance the efficiency and yield of this reaction .

Industrial Production Methods

Industrial production of 5H-Tetrazol-5-one, 1,2-dihydro- often employs large-scale batch reactors where nitriles and azides are reacted under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5H-Tetrazol-5-one, 1,2-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents like dichloromethane .

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Mechanism of Action

The mechanism of action of 5H-Tetrazol-5-one, 1,2-dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. This interaction can influence various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-1,4-dihydro-5H-tetrazol-5-one
  • 5-Methoxytetrazole
  • 5-Aminotetrazole

Uniqueness

Compared to similar compounds, 5H-Tetrazol-5-one, 1,2-dihydro- is unique due to its high nitrogen content and stability. These properties make it particularly useful in applications requiring stable, high-energy materials .

Properties

IUPAC Name

tetrazolidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N4O/c6-1-2-4-5-3-1/h4-5H,(H2,2,3,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJNWQZENDGSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)NNNN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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